Tris(trimethylsilyl) phosphite

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

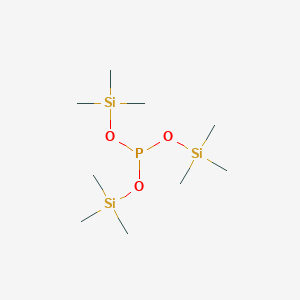

Structure

3D Structure

Propiedades

IUPAC Name |

tris(trimethylsilyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27O3PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZOBROUFBEGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27O3PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170820 | |

| Record name | Silanol, trimethyl-, phosphite (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-31-9 | |

| Record name | Silanol, 1,1,1-trimethyl-, 1,1′,1′′-phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, trimethyl-, phosphite (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, trimethyl-, phosphite (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(trimethylsilyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tris(trimethylsilyl) phosphite from Phosphorous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tris(trimethylsilyl) phosphite (B83602) from phosphorous acid, a critical reagent in various chemical syntheses, including the preparation of substituted calix[1]arenes and bisphosphonic acids, which are being investigated as potential novel drugs against tuberculosis.[2] This document provides a comprehensive overview of common synthetic routes, detailed experimental protocols, and quantitative data to support laboratory and industrial-scale production.

Synthetic Routes Overview

The synthesis of tris(trimethylsilyl) phosphite from phosphorous acid primarily involves the silylation of the P-OH groups of phosphorous acid. Several silylating agents can be employed, each with its own advantages in terms of reaction conditions, yield, and by-product profiles. The most common methods include:

-

Reaction with Chlorotrimethylsilane (B32843) and a Base: This classic method utilizes chlorotrimethylsilane as the silylating agent in the presence of a tertiary amine base, such as triethylamine (B128534), to neutralize the hydrogen chloride by-product.[3]

-

Reaction with Hexamethyldisilazane (B44280) (HMDS): This method offers a cleaner reaction profile as the by-product is ammonia, which can be easily removed. It can be performed with or without a catalyst and solvent.[4][5]

-

Reaction with 3-Trimethylsilylpyrrolidone: This is a less common but effective method for the silylation of phosphorous acid.[3]

This guide will focus on the first two, more prevalent methods.

Experimental Protocols

Method 1: Silylation using Chlorotrimethylsilane and Triethylamine

This procedure involves the reaction of anhydrous phosphorous acid with an excess of chlorotrimethylsilane and triethylamine in an appropriate solvent.[3] The triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[6]

Reaction Equation:

Caption: Reaction of Phosphorous Acid with TMSCl and Et₃N.

Experimental Workflow:

Caption: Workflow for Synthesis via Chlorotrimethylsilane.

Detailed Procedure:

-

Drying of Phosphorous Acid: Anhydrous phosphorous acid is crucial for this reaction. It can be dried by azeotropic distillation with dry benzene (B151609) from a solution in THF.[3]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, dissolve the anhydrous phosphorous acid in a suitable solvent such as dimethoxyethane (DME), toluene, or a mixture of Et₂O-THF.[3]

-

Addition of Reagents: Add excess triethylamine followed by the slow addition of excess chlorotrimethylsilane while stirring. The reaction is exothermic, and the temperature should be controlled.

-

Reaction: The reaction mixture is typically stirred for several hours at a controlled temperature.

-

Work-up: After the reaction is complete, the precipitated triethylamine hydrochloride is removed by filtration. The solvent is then removed from the filtrate by evaporation under reduced pressure.[3]

-

Purification: The residue, which may contain a mixture of this compound and bis(trimethylsilyl) phosphonate, is purified by vacuum distillation.[3] For higher purity, the residue can be heated with sodium metal at 140 °C for 13-22 hours, followed by vacuum distillation.[3]

Method 2: Silylation using Hexamethyldisilazane (HMDS)

This method provides a high-purity product without the need for a catalyst or solvent, making it an attractive option for industrial applications.[4][5] The by-product is ammonia, which is easily removed.

Reaction Equation:

Caption: Reaction of Phosphorous Acid with HMDS.

Experimental Workflow:

Caption: Workflow for Synthesis via Hexamethyldisilazane.

Detailed Procedure:

-

Reaction Setup: In a reactor, place the phosphorous acid.

-

Addition of HMDS: Slowly add hexamethyldisilazane dropwise over a period of several hours while stirring.[4]

-

First Reflux: After the addition is complete, heat the mixture to reflux at approximately 125 °C for 3 hours.[4]

-

Sodium Treatment (Optional but Recommended for High Purity): Slowly add sodium metal to the reaction mixture.[4]

-

Second Reflux: Heat the mixture to reflux at a higher temperature, around 145 °C, for 10 hours.[4]

-

Purification: After the reaction is complete, cool the mixture to room temperature and purify the product by fractional distillation to obtain high-purity this compound.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound.

Table 1: Synthesis using Chlorotrimethylsilane and Triethylamine

| Parameter | Value | Reference |

| Solvent | Dimethoxyethane, Toluene, or Et₂O-THF | [3] |

| Reactants | Anhydrous Phosphorous Acid, excess Chlorotrimethylsilane, excess Triethylamine | [3] |

| Purification | Vacuum distillation. Optional heating with sodium (140 °C, 13-22 h) before distillation for higher purity. | [3] |

Table 2: Synthesis using Hexamethyldisilazane

| Parameter | Value | Reference |

| Phosphorous Acid | 3,000 g (35.84 mol) | [4] |

| Hexamethyldisilazane | 11.65 L (53.78 mol) | [4] |

| Addition Time of HMDS | 5 hours | [4] |

| Initial Reflux Temperature | 125 °C | [4] |

| Initial Reflux Time | 3 hours | [4] |

| Sodium Metal | 245 g (10.76 mol) | [4] |

| Final Reflux Temperature | 145 °C | [4] |

| Final Reflux Time | 10 hours | [4] |

| Yield | 7,813 g (73%) | [4] |

Table 3: Synthesis using 3-Trimethylsilylpyrrolidone

| Parameter | Value | Reference |

| Phosphorous Acid | 0.05 mol | [3] |

| 3-Trimethylsilylpyrrolidone | 0.15 mol | [3] |

| Solvent | THF | [3] |

| Reaction Temperature | 70 °C | [3] |

| Reaction Time | 4 h | [3] |

| Purification | Filtration, solvent removal, and reduced pressure distillation. Further purification by heating with sodium metal under nitrogen at 140-150 °C for 20h, followed by reduced pressure distillation (75 °C at 20 mmHg). | [3] |

| Yield | 0.13 mol | [3] |

Safety Considerations

-

Anhydrous Conditions: All reactions should be carried out under anhydrous conditions as this compound is sensitive to moisture.

-

Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is recommended, especially when handling sodium metal.

-

Ventilation: These reactions should be performed in a well-ventilated fume hood as some of the reagents and by-products are volatile and may be harmful.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from phosphorous acid can be achieved through several effective methods. The choice of method may depend on the desired purity, scale of the reaction, and available reagents. The hexamethyldisilazane route offers a solvent-free and high-yielding process suitable for larger-scale production. The chlorotrimethylsilane method is a classic and reliable laboratory-scale synthesis. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe synthesis of this important chemical intermediate.

References

- 1. CN106046046A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]

- 2. lookchem.com [lookchem.com]

- 3. TRIS(TRIMETHYLSILYL)PHOSPHITE synthesis - chemicalbook [chemicalbook.com]

- 4. KR101249361B1 - Process for producing high purity tris (trialkylsilyl) phosphite - Google Patents [patents.google.com]

- 5. KR20120067398A - Manufacturing process of high-purity tris(trialkylsilyl)phosphite - Google Patents [patents.google.com]

- 6. CN104860986A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]

Purity Analysis of Tris(trimethylsilyl) phosphite by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative purity analysis of Tris(trimethylsilyl) phosphite (B83602). Tris(trimethylsilyl) phosphite is a versatile reagent in organic synthesis, and ensuring its purity is critical for reaction reproducibility and the quality of downstream products. This document provides a comprehensive overview of the analytical methodology, including experimental protocols, data interpretation, and visualization of the analytical workflow.

Introduction to NMR-Based Purity Assessment

Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of chemical compounds.[1] It offers a direct measurement of purity, as the signal integral in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2] For organophosphorus compounds like this compound, both proton (¹H) and phosphorus-31 (³¹P) NMR can be utilized. However, ³¹P NMR often provides a simpler and more direct method for purity assessment due to its high natural abundance (100%), wide chemical shift range, and the presence of only one phosphorus atom in the molecule, which simplifies the spectrum.[1]

Potential Impurities in this compound

The primary impurity in this compound is its oxidation product, Tris(trimethylsilyl) phosphate (B84403) . Phosphites are susceptible to oxidation, and this transformation can occur during synthesis, storage, or handling.

Another potential source of impurities arises from the hydrolysis of this compound, especially if exposed to moisture. This can lead to the formation of bis(trimethylsilyl) phosphite and trimethylsilanol .

NMR Spectral Characteristics

¹H NMR Spectroscopy

The ¹H NMR spectrum of pure this compound is characterized by a single, sharp singlet corresponding to the 27 equivalent protons of the nine methyl groups on the three trimethylsilyl (B98337) moieties.

³¹P NMR Spectroscopy

³¹P NMR is highly effective in distinguishing this compound from its primary impurity, Tris(trimethylsilyl) phosphate. There is a significant difference in their chemical shifts, reported to be approximately 300 ppm, making unambiguous identification and quantification straightforward.[3]

Quantitative Data Summary

The following tables summarize the expected NMR data for this compound and its common impurities.

Table 1: ¹H NMR Chemical Shifts

| Compound | Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity | Solvent |

| This compound | -Si(CH₃)₃ | ~0.2[4] | Singlet | C₆D₆ |

| Tris(trimethylsilyl) phosphate | -Si(CH₃)₃ | ~0.2 | Singlet | CDCl₃ |

| Trimethylsilanol | -Si(CH₃)₃ | ~0.1 | Singlet | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ³¹P NMR Chemical Shifts

| Compound | Expected Chemical Shift (δ) ppm | Multiplicity | Reference |

| This compound | ~ +130 to +140 | Singlet | Inferred |

| Tris(trimethylsilyl) phosphate | ~ -24.60[5] | Singlet | [5] |

| bis(trimethylsilyl) phosphite | ~ -13.90[5] | Singlet | [5] |

Note: The chemical shift of this compound is inferred from the large chemical shift difference with its phosphate analog. The exact value should be confirmed with a pure reference standard.

Experimental Protocols

Sample Preparation for qNMR Analysis (Internal Standard Method)

-

Selection of Internal Standard: Choose a suitable internal standard that has a high purity, is stable, soluble in the chosen deuterated solvent, and has a ³¹P NMR signal that does not overlap with the analyte or impurity signals.[1] For ³¹P qNMR of this compound, a suitable internal standard is triphenyl phosphate or phosphonoacetic acid .[6]

-

Weighing: Accurately weigh a specific amount of the this compound sample and the internal standard into a clean, dry vial.

-

Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial to completely dissolve both the sample and the internal standard.[7]

-

Homogenization: Ensure the solution is homogeneous by gentle vortexing.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition

Instrument: High-field NMR spectrometer.

Parameters for Quantitative ³¹P NMR:

| Parameter | Recommended Setting | Rationale |

| Pulse Program | Inverse-gated decoupling | To suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[8] |

| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing nucleus | To ensure complete relaxation of all phosphorus nuclei for accurate quantification.[9] |

| Acquisition Time (aq) | Sufficiently long for good resolution | To accurately define the peaks. |

| Number of Scans (ns) | Sufficient for good signal-to-noise ratio | To improve the accuracy of the integration. |

| Temperature | Constant and controlled (e.g., 298 K) | To ensure reproducibility. |

Data Processing and Purity Calculation

-

Fourier Transform and Phasing: Process the raw NMR data by applying a Fourier transform and carefully phasing the spectrum to obtain a flat baseline.

-

Integration: Integrate the signals corresponding to the this compound, the internal standard, and any identified impurities.

-

Purity Calculation: The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of phosphorus nuclei for the analyte (1 for this compound)

-

I_IS = Integral of the internal standard signal

-

N_IS = Number of phosphorus nuclei for the internal standard (1 for triphenyl phosphate)

-

MW_analyte = Molecular weight of the analyte

-

MW_IS = Molecular weight of the internal standard

-

m_analyte = Mass of the analyte

-

m_IS = Mass of the internal standard

-

P_IS = Purity of the internal standard

-

Visualizations

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. KR20120067398A - Manufacturing process of high-purity tris(trialkylsilyl)phosphite - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. Application of qNMR:Quality control of organophosphorus pesticides | Applications Notes | JEOL Ltd. [jeol.com]

An In-Depth Technical Guide to the 1H, 13C, and 31P NMR Spectra of Tris(trimethylsilyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of Tris(trimethylsilyl) phosphite (B83602), an important reagent and intermediate in synthetic chemistry. The following sections detail the expected 1H, 13C, and 31P NMR spectral data, a thorough experimental protocol for acquiring these spectra, and logical diagrams illustrating the molecular structure and analytical workflow.

Spectroscopic Data Summary

The NMR spectra of Tris(trimethylsilyl) phosphite are characterized by their simplicity, a direct result of the molecule's high symmetry. All twenty-seven protons are chemically and magnetically equivalent, as are the nine methyl carbons. This leads to single, sharp resonances in the 1H and 13C NMR spectra. The 31P NMR spectrum provides a key diagnostic signal for the phosphite functional group.

Table 1: 1H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JHP) (Hz) | Assignment |

| ~0.2 | Doublet | ~1.5 | Si(CH 3)3 |

Table 2: 13C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JCP) (Hz) | Assignment |

| ~1.0 | Doublet | ~4.0 | Si(C H3)3 |

Table 3: 31P NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~118 | Singlet | P (OSi(CH3)3)3 |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency. The coupling constants are approximate values typical for this type of compound.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires careful attention to its air- and moisture-sensitive nature. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Sample Preparation

-

Solvent Selection and Preparation: Choose a dry, deuterated solvent that will not react with the analyte. Deuterated chloroform (B151607) (CDCl3) or deuterated benzene (B151609) (C6D6) are common choices. The solvent should be thoroughly dried over molecular sieves and degassed prior to use.

-

Sample Weighing and Dissolution: In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Using a syringe, add approximately 0.6-0.7 mL of the degassed deuterated solvent to the vial and gently agitate to ensure complete dissolution.

-

Transfer to NMR Tube: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Alternatively, for highly air-sensitive samples, a J. Young NMR tube, which can be sealed with a PTFE stopcock, is recommended.

-

Sealing the NMR Tube: If using a standard NMR tube, cap it securely. For extended storage or analysis, sealing the cap with Parafilm® is advisable. For a J. Young tube, securely close the PTFE stopcock.

NMR Data Acquisition

-

Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a minimum field strength of 300 MHz. The probe should be properly tuned and matched for the respective nucleus (1H, 13C, or 31P).

-

1H NMR Acquisition:

-

Experiment: Standard one-pulse proton experiment.

-

Spectral Width: Approximately 15 ppm, centered around 5 ppm.

-

Pulse Width: Calibrated 90° pulse.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

13C NMR Acquisition:

-

Experiment: Proton-decoupled one-pulse carbon experiment.

-

Spectral Width: Approximately 250 ppm, centered around 100 ppm.

-

Pulse Width: Calibrated 90° pulse.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 256-1024 scans, depending on the concentration and spectrometer sensitivity.

-

-

31P NMR Acquisition:

-

Experiment: Proton-decoupled one-pulse phosphorus experiment.

-

Spectral Width: Approximately 300 ppm, centered around 50 ppm.

-

Pulse Width: Calibrated 90° pulse.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-256 scans.

-

Referencing: The 31P spectrum should be referenced externally to 85% H3PO4 at 0 ppm.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

Caption: Molecular Structure of this compound.

Caption: Workflow for NMR Analysis.

An In-depth Technical Guide to the FTIR Spectral Data of Tris(trimethylsilyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral data for Tris(trimethylsilyl) phosphite (B83602). This document includes a detailed analysis of its characteristic vibrational modes, a standardized experimental protocol for obtaining the spectrum, and a logical workflow for spectral analysis.

Introduction to Tris(trimethylsilyl) phosphite

This compound, with the chemical formula C9H27O3PSi3, is an organophosphorus compound of significant interest in organic synthesis and materials science.[1] It is recognized for its role as a versatile reagent and, more recently, as an effective electrolyte additive in lithium-ion batteries to enhance performance and stability. An understanding of its molecular structure and vibrational characteristics through FTIR spectroscopy is crucial for its application and quality control.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its P-O-Si and Si-C bonds. While a definitive, high-resolution spectrum is available in spectral databases such as SpectraBase, this guide synthesizes the key vibrational features based on established literature and spectral correlation charts.[1][2]

Summary of Key FTIR Absorption Bands

The following table summarizes the principal infrared absorption bands for this compound, with assignments based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2960 | Strong | C-H asymmetric stretching | Si-CH₃ |

| ~2900 | Medium | C-H symmetric stretching | Si-CH₃ |

| ~1250 | Strong, Sharp | Si-C symmetric bending (umbrella mode) | Si-(CH₃)₃ |

| ~1070 | Very Strong | P-O-Si asymmetric stretching | P-O-Si |

| ~840 | Very Strong | Si-C rocking / P-O-C stretching | Si-(CH₃)₃ / P-O-C |

| ~750 | Strong | Si-C rocking | Si-(CH₃)₃ |

Detailed Experimental Protocol

This section outlines a standard operating procedure for acquiring the FTIR spectrum of liquid this compound.

Objective: To obtain a high-quality transmission FTIR spectrum of neat this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Demountable liquid transmission cell with NaCl or KBr windows

-

Pasteur pipette

-

This compound sample (≥95% purity)

-

Appropriate solvent for cleaning (e.g., dry hexane (B92381) or isopropanol)

-

Nitrogen or dry air purge for the spectrometer sample compartment

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

-

Spectrometer Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry nitrogen or air for at least 15 minutes to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Assemble the clean and dry demountable liquid cell.

-

Place the empty cell in the spectrometer's sample holder.

-

Collect a background spectrum. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

In a fume hood, carefully handle the this compound.

-

Using a clean Pasteur pipette, draw a small amount of the liquid sample.

-

Disassemble the liquid cell and place a small drop of the sample onto one of the salt plates.

-

Carefully place the second salt plate over the first, ensuring the sample spreads evenly to form a thin film.

-

Reassemble the cell, making sure not to overtighten and crack the salt plates.

-

-

Sample Spectrum Acquisition:

-

Place the loaded sample cell into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectral data should be collected over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

-

-

Cleaning:

-

Disassemble the liquid cell and clean the salt plates thoroughly with a suitable dry solvent.

-

Store the salt plates in a desiccator to prevent damage from moisture.

-

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from sample handling to final data interpretation.

Caption: Logical workflow for FTIR analysis.

This guide provides a foundational understanding of the FTIR spectral characteristics of this compound. For definitive analysis, it is recommended to consult the reference spectra available in commercial and public spectral databases.

References

Unraveling the Molecular Fragmentation of Tris(trimethylsilyl) phosphite: A Mass Spectrometric Guide

For Immediate Release

Palo Alto, CA – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the mass spectrometry fragmentation pattern of Tris(trimethylsilyl) phosphite (B83602). This document provides an in-depth analysis of the compound's behavior under electron ionization, offering critical insights for its identification and characterization in complex matrices.

Tris(trimethylsilyl) phosphite, a key reagent in organic synthesis and increasingly studied as an electrolyte additive in battery technology, presents a unique fragmentation signature in mass spectrometry. Understanding this pattern is paramount for accurate compound verification and for elucidating reaction mechanisms in various applications. This guide delivers a detailed examination of the principal fragmentation pathways, supported by quantitative data and a clear visualization of the fragmentation cascade.

Core Fragmentation Analysis

Upon electron ionization, this compound (molecular weight: 298.54 g/mol ) undergoes a series of characteristic fragmentation reactions. The molecular ion, [M]⁺•, is observed at m/z 298. The fragmentation is dominated by cleavages of the Si-O and P-O bonds, as well as rearrangements involving the trimethylsilyl (B98337) (TMS) groups.

One of the primary fragmentation steps involves the loss of a methyl radical (•CH₃) from a TMS group, leading to the formation of a prominent ion at m/z 283. This is a common fragmentation pathway for trimethylsilyl compounds. Subsequent or alternative fragmentation pathways include the rearrangement and loss of neutral molecules, and the formation of stable silicon-containing cations.

A significant fragmentation pathway involves the rearrangement of a trimethylsilyl group to the phosphite oxygen, followed by cleavage, which can lead to the formation of characteristic ions. The most abundant fragment ions and their proposed structures are detailed in the subsequent sections.

Quantitative Fragmentation Data

The relative abundance of the major fragment ions observed in the electron ionization mass spectrum of this compound is summarized in the table below. This data is essential for the identification of the compound and for understanding the stability of the various fragment ions.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 298 | [P(OSi(CH₃)₃)₃]⁺• (Molecular Ion) | 5 |

| 283 | [M - CH₃]⁺ | 40 |

| 207 | [P(OSi(CH₃)₃)₂(O)]⁺ | 100 |

| 193 | [P(OSi(CH₃)₂)₂(OH)]⁺ | 15 |

| 147 | [(CH₃)₃SiOSi(CH₃)₂]⁺ | 35 |

| 133 | [(CH₃)₂SiOSi(CH₃)₂]⁺ | 20 |

| 73 | [(CH₃)₃Si]⁺ | 60 |

Visualizing the Fragmentation Pathways

To provide a clear and intuitive understanding of the fragmentation process, the primary fragmentation pathways of this compound are illustrated in the following diagram. This visualization aids in tracing the origin of each major fragment ion from the parent molecule.

Experimental Protocol

The mass spectrometric data for this compound was obtained using a standard gas chromatography-mass spectrometry (GC-MS) system. The following provides a general outline of the experimental methodology.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent, such as hexane (B92381) or dichloromethane, was prepared.

Gas Chromatography (GC):

-

Injector: Split/splitless injector, operated in split mode.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) was used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: The temperature program was initiated at a low temperature (e.g., 50 °C) and ramped up to a final temperature of 280 °C.

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole mass analyzer.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

This in-depth guide serves as a valuable resource for researchers and professionals who utilize this compound in their work, enabling more accurate and efficient analysis. The provided data and diagrams offer a foundational understanding of its mass spectrometric behavior, facilitating its unambiguous identification and characterization.

An In-depth Technical Guide to the Physical Properties of Tris(trimethylsilyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilyl) phosphite (B83602), with the chemical formula C9H27O3PSi3, is a versatile organophosphorus compound widely utilized as a reagent in organic synthesis.[1][2] Its utility is prominent in the study and synthesis of bisphosphonic acids, which are investigated as potential inhibitors of glutamine synthetase for developing novel drugs, particularly against tuberculosis.[3][4] It also serves as a reagent in preparing substituted calix[5]arenes, which exhibit inhibitory effects on glutathione (B108866) S-transferase in vitro.[3][4] In materials science, it is employed as a film-forming additive to enhance the electrochemical performance of lithium-ion batteries.[6] This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols for its synthesis.

Core Physical and Chemical Properties

Tris(trimethylsilyl) phosphite is a colorless to nearly colorless, clear liquid that is sensitive to air and moisture.[7] It is characterized by its specific boiling point under reduced pressure, density, and refractive index, which are critical parameters for its handling and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C9H27O3PSi3[7] |

| Molecular Weight | 298.54 g/mol [2][7] |

| Appearance | Colorless to Almost colorless clear liquid |

| Boiling Point | 78-81 °C at 8 mmHg[3][4][7] |

| 73 °C at 10 mmHg | |

| 90-92 °C at 20 Torr[8] | |

| Density | 0.893 g/mL at 25 °C[1][3][5][7] |

| Refractive Index (n20/D) | 1.409[3][5][7][8] |

| Flash Point | >230 °F (>110 °C)[5][7][8] |

| Purity | >95.0% (NMR)[3], ≥95.0% (GC) |

| Solubility | Sparingly soluble in water[3][4][7] |

| Sensitivity | Air & Moisture Sensitive[7] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, often involving the silylation of phosphorous acid or the reaction of a phosphorus halide with a silicon-containing alkoxide.

Method 1: Silylation of Phosphorous Acid with Hexamethyldisilazane (B44280)

This procedure involves the direct reaction of phosphorous acid with hexamethyldisilazane, followed by treatment with sodium metal to yield the high-purity product.

-

Step 1: Initial Reaction: 3,000 g (35.84 mol) of phosphorous acid are placed in a suitable reactor. While stirring, 11.65 L (53.78 mol) of hexamethyldisilazane is slowly added dropwise over 5 hours.[9]

-

Step 2: Reflux: After the addition is complete, the reaction mixture is heated to reflux at 125 °C for 3 hours.[9]

-

Step 3: Sodium Metal Treatment: 245 g (10.76 mol) of sodium metal is carefully and slowly added to the mixture. The mixture is then heated to reflux at 145 °C for 10 hours.[9]

-

Step 4: Purification: After the reaction is complete, the mixture is cooled to room temperature. The final product, this compound, is isolated and purified by fractional distillation, yielding 7,813 g (73% yield).[9]

Method 2: Reaction of Alkali Metal Silanoxide with Phosphorus Halide

This method describes a general procedure using an alkali metal silicon alkoxide and a phosphorus halide in an ether or alkane solvent.

-

Step 1: Reactant Addition: An alkane or ether solvent (e.g., tetrahydrofuran) is chosen. Two reactants, an alkali metal silicon alkoxide (e.g., trimethylsilyl (B98337) potassium alkoxide) and a phosphorus halide (e.g., phosphorus trichloride), are added to the solvent in a 1:1 molar ratio with vigorous stirring.[10][11]

-

Step 2: Removal of Inorganic Salt: The inorganic salt byproduct (e.g., potassium chloride) is removed by filtration.[10][11]

-

Step 3: Distillation: The resulting solution is subjected to reduced pressure distillation at 90 °C/20 mmHg to obtain the target product.[10][11][12] The purity of the product can reach over 99.6%.[10][11][12]

Method 3: Silylation of Anhydrous Phosphorous Acid with Chlorotrimethylsilane (B32843)

This protocol utilizes chlorotrimethylsilane as the silylating agent in the presence of a base.

-

Step 1: Preparation of Anhydrous Phosphorous Acid: Anhydrous phosphorous acid is prepared by repeated azeotropic evaporation of its solution in THF with dry benzene.[4][13]

-

Step 2: Silylation Reaction: The anhydrous phosphorous acid is treated with excess chlorotrimethylsilane and excess triethylamine (B128534) in a solvent such as dimethoxyethane, toluene, or a mixture of Et2O-THF.[4][13]

-

Step 3: Workup and Initial Purification: The solvent is evaporated, and the residue is subjected to vacuum distillation. This residue contains a mixture of this compound and bis(trimethylsilyl) phosphonate.[4][13]

-

Step 4: Final Purification: The residue can be heated with sodium metal at 140 °C for 13-22 hours, followed by vacuum distillation to yield pure this compound.[4][13]

Visualized Experimental Workflow

The following diagram illustrates the synthesis of this compound via the reaction of an alkali metal silanoxide with a phosphorus halide.

Caption: Workflow for the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H27O3PSi3 | CID 137213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound , >95.0%(NMR) , 1795-31-9 - CookeChem [cookechem.com]

- 4. TRIS(TRIMETHYLSILYL)PHOSPHITE | 1795-31-9 [chemicalbook.com]

- 5. Tris(trimethylsilyl)phosphite [cheerchem.com]

- 6. This compound = 95.0 GC 1795-31-9 [sigmaaldrich.com]

- 7. 1795-31-9 CAS MSDS (TRIS(TRIMETHYLSILYL)PHOSPHITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. KR101249361B1 - Process for producing high purity tris (trialkylsilyl) phosphite - Google Patents [patents.google.com]

- 10. CN106046046A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]

- 11. CN104860986A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]

- 12. Preparation method of tris(trimethylsilyl)phosphite | Semantic Scholar [semanticscholar.org]

- 13. TRIS(TRIMETHYLSILYL)PHOSPHITE synthesis - chemicalbook [chemicalbook.com]

Solubility of Tris(trimethylsilyl) phosphite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl) phosphite (B83602) (TMSP), a versatile organophosphorus compound, sees significant application in organic synthesis and notably as an electrolyte additive in high-performance lithium-ion batteries. Its solubility in various organic solvents is a critical parameter for its effective use, storage, and handling. This technical guide provides a comprehensive overview of the known solubility characteristics of Tris(trimethylsilyl) phosphite, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility. Due to the limited availability of precise quantitative public data, this guide emphasizes qualitative solubility and miscibility in relevant solvent classes, particularly those used in electrochemical applications.

Introduction

This compound (CAS No. 1795-31-9) is a colorless liquid known for its high reactivity, particularly its sensitivity to air and moisture.[1] This reactivity is central to its utility in chemical synthesis and its function as an electrolyte additive, where it can scavenge deleterious species and contribute to the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces.[2] Understanding its interaction with various organic solvents is paramount for formulating stable solutions and ensuring predictable reaction kinetics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C9H27O3PSi3 | [3] |

| Molecular Weight | 298.54 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 0.893 g/mL at 25 °C | [5][6] |

| Boiling Point | 78-81 °C at 8 mmHg | [5][6] |

| Refractive Index | n20/D 1.409 | [5][6] |

| Flash Point | 110 °C | [5] |

| Sensitivity | Air and moisture sensitive | [1] |

Solubility Data

Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on its applications and chemical nature, a qualitative assessment of its solubility can be made.

| Solvent Class | Solvent Examples | Qualitative Solubility/Miscibility | Rationale/Notes |

| Aprotic Polar Solvents | Tetrahydrofuran (THF), Dimethoxyethane (DME) | Miscible | Used as a reaction solvent for its synthesis, indicating good solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | Toluene is used as a solvent in its synthesis. |

| Ethers | Diethyl ether | Miscible | Diethyl ether is a common non-polar aprotic solvent in which similar organosilicon compounds are soluble. |

| Alkanes | Hexane, Heptane | Likely Miscible/Soluble | The trimethylsilyl (B98337) groups impart significant non-polar character. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Miscible/Soluble | Commonly used for dissolving a wide range of organic compounds. |

| Carbonate Esters | Ethylene carbonate (EC), Diethyl carbonate (DEC), Dimethyl carbonate (DMC) | Miscible | Widely used as an additive in lithium-ion battery electrolytes composed of these solvents.[7] |

| Protic Solvents | Water, Alcohols | Reactive/Sparingly Soluble | Reacts with protic solvents due to hydrolysis of the P-O-Si bond. It is reported to be sparingly soluble in water.[1] |

Experimental Protocol for Solubility Determination

The following is a general procedure for the gravimetric determination of the solubility of this compound in an organic solvent. This procedure should be performed in an inert atmosphere (e.g., a glovebox) due to the compound's sensitivity to air and moisture.

4.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Inert atmosphere glovebox

-

Glass vials with airtight seals

-

Syringes and filters (PTFE, 0.2 µm)

-

Drying oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

In the inert atmosphere of a glovebox, add an excess amount of this compound to a pre-weighed glass vial.

-

Record the total mass of the vial and the phosphite.

-

Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solute should be visible.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the undissolved material to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled syringe to the equilibration temperature.

-

Filter the collected supernatant through a 0.2 µm PTFE filter into a pre-weighed, dry vial. This step is crucial to remove any suspended microparticles.

-

Record the mass of the vial containing the aliquot of the saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial with the filtered solution in a vacuum oven at a suitable temperature to evaporate the solvent completely. The temperature should be high enough to remove the solvent but low enough to prevent degradation or evaporation of the this compound.

-

Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of dissolved TMSP / Mass of solvent) x 100

Where:

-

Mass of dissolved TMSP = (Mass of vial + TMSP residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution aliquot) - (Mass of vial + TMSP residue)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While precise, quantitative solubility data for this compound across a wide array of organic solvents remains scarce in public literature, its chemical properties and established applications provide strong indicators of its solubility behavior. It is demonstrably miscible with aprotic polar solvents, aromatic hydrocarbons, and the carbonate esters commonly used in lithium-ion battery electrolytes. Conversely, it is reactive towards protic solvents like water and alcohols. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination under the necessary inert conditions. Researchers and professionals are advised to perform such measurements for their specific solvent systems and environmental conditions to ensure accuracy and reproducibility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tris(trimethylsilyl)phosphite - High purity | EN [georganics.sk]

- 3. 1795-31-9 CAS MSDS (TRIS(TRIMETHYLSILYL)PHOSPHITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Tris(trimethylsilyl)phosphine | C9H27PSi3 | CID 272683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethyl phosphite | (CH3O)3P | CID 8472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRIS(TRIMETHYLSILYL)PHOSPHITE | 1795-31-9 [m.chemicalbook.com]

- 7. epa.gov [epa.gov]

A Technical Guide to Quantum Chemical Calculations for Tris(trimethylsilyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(trimethylsilyl) phosphite (B83602) (TMSP), chemical formula C9H27O3PSi3, is a critical electrolyte additive in high-voltage lithium-ion batteries (LIBs).[1][2] Its efficacy stems from its ability to scavenge corrosive hydrofluoric acid (HF) and form a stable protective layer, the cathode electrolyte interphase (CEI), on electrode surfaces.[3][4][5] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms underpinning these beneficial effects. This guide provides a comprehensive overview of the computational methodologies, key quantitative findings, and reaction pathways associated with TMSP, offering a foundational resource for researchers in energy storage and materials science.

Theoretical Framework and Computational Methodologies

Quantum chemical calculations provide indispensable insights into molecular properties that are difficult to probe experimentally. For TMSP, these computations clarify its electrochemical stability, reactivity, and interaction with other electrolyte components.

Density Functional Theory (DFT)

DFT is the most common method for studying TMSP due to its favorable balance of computational cost and accuracy.[5][6] The selection of the functional and basis set is critical for obtaining reliable results.

-

Functionals: A variety of functionals have been successfully applied to study TMSP and related systems.

-

B3PW91: This hybrid functional is frequently used for geometry optimizations and calculating the properties of organometallic compounds used in LIBs.[5]

-

M06-2X: Recommended for main-group thermochemistry and kinetics, making it suitable for studying reaction pathways like HF scavenging.[3]

-

B3LYP: A popular and robust hybrid functional often used for geometry optimization and NMR chemical shift predictions.[7][8]

-

-

Basis Sets: The choice of basis set determines the flexibility given to electrons in the calculation.

-

Pople-style basis sets: 6-31G(d) is often used for initial geometry optimizations, while larger sets like 6-311G(d,p) or 6-311++G(2d,2p) are used for more accurate final energy and property calculations.[5][9]

-

Correlation-consistent basis sets: Sets like cc-pVDZ are also employed, particularly in benchmarking studies.[8]

-

-

Solvent Effects: To accurately model the liquid electrolyte environment, continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM) or the SMD solvation model are essential.[6][10]

Calculation of Key Properties

-

Redox Potentials: Oxidation and reduction potentials are crucial for understanding how TMSP behaves at the cathode and anode. They are often calculated from the energies of the neutral, oxidized (cation), and reduced (anion) species. A lower oxidation potential compared to the electrolyte solvent is desirable for forming a protective CEI.[2]

-

Reaction Energetics: The thermodynamics of TMSP's reactions, such as HF scavenging, are evaluated by calculating the Gibbs free energy change (ΔG) for the proposed reaction pathways.[6]

-

NMR Chemical Shifts: Computed NMR shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are valuable for structural elucidation and for comparing with experimental spectra to identify reaction products.[9] There is a significant, easily distinguishable difference of approximately 300 ppm in the ³¹P NMR spectra between tris(trimethylsilyl) phosphite (TMSPi) and its oxidation product, tris(trimethylsilyl) phosphate (B84403) (TMSP).[11]

Quantitative Data Summary

Quantum chemical calculations have yielded specific predictions for the electrochemical properties and reactivity of TMSP. The following tables summarize key data from the literature.

| Compound | Calculated Oxidation Potential (OP) vs. Li/Li⁺ (V) | Calculated Reduction Potential (RP) vs. Li/Li⁺ (V) | Reference |

| This compound (TMSP) | 4.29 | -1.03 | [5] |

| Ethylene (B1197577) Carbonate (EC) | 6.92 | -0.32 | [5] |

| Vinylene Carbonate (VC) | 5.46 | -0.12 | [5] |

| Table 1: Calculated Redox Potentials. These DFT-calculated values show that TMSP is oxidized more readily (at a lower potential) than the common electrolyte solvents EC and VC, allowing it to form a protective CEI. Conversely, it is more difficult to reduce. |

| Reaction | Property | Calculated Value (kcal/mol) | Reference |

| TMSP + Li⁺ → Li⁺-TMSP | Binding Energy | -49.6 | [6] |

| EC + Li⁺ → Li⁺-EC | Binding Energy | -39.3 | [6] |

| Li⁺-TMSP + CH₃O⁻ → Products | ΔG (Decomposition) | -62.3 | [6] |

| Li⁺-EC + CH₃O⁻ → Products | ΔG (Decomposition) | -26.1 | [6] |

| Table 2: Calculated Reaction Energetics. The calculations indicate that TMSP has a stronger affinity for Li⁺ ions than ethylene carbonate (EC). Furthermore, the decomposition of the Li⁺-TMSP complex by a nucleophile (like CH₃O⁻, representing a reduction product) is thermodynamically much more favorable than the decomposition of the Li⁺-EC complex, suggesting TMSP's role in forming a stable Solid Electrolyte Interphase (SEI) on the anode. |

Computational Protocol: A Step-by-Step Guide

This section outlines a typical workflow for performing quantum chemical calculations on TMSP.

-

Initial Structure Generation:

-

Construct the 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial bond lengths. The canonical SMILES representation is C--INVALID-LINK--(C)OP(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C.[1]

-

-

Conformational Search (Optional but Recommended):

-

Due to the flexible Si-O-P linkages, a conformational search using a computationally inexpensive method like molecular mechanics may be performed to identify the lowest-energy conformer.

-

-

Geometry Optimization:

-

Perform a full geometry optimization of the initial structure.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP or a similar functional.

-

Basis Set: 6-31G(d).

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

The goal is to find the minimum energy structure on the potential energy surface.

-

-

Vibrational Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization (e.g., B3LYP/6-31G(d)).

-

Purpose: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and Gibbs free energy.

-

-

High-Accuracy Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a more accurate theoretical model.

-

Functional: B3PW91 or M06-2X.

-

Basis Set: 6-311+G(d,p) or larger.

-

Solvent Model: Include a continuum solvation model (e.g., CPCM or SMD) with parameters for the relevant electrolyte solvent (e.g., ethylene carbonate).

-

-

Property Calculations:

-

Redox Potentials: Calculate the energies of the optimized cation and anion species to determine oxidation and reduction potentials.

-

Reaction Pathways: For reactions like HF scavenging, optimize the structures of reactants, products, and any transition states. Use the calculated Gibbs free energies to determine the reaction's thermodynamic favorability.

-

NMR Spectra: Perform a GIAO NMR calculation at a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)) to predict ¹H, ¹³C, and ³¹P chemical shifts.

-

Visualizations: Workflows and Mechanisms

Diagrams are essential for visualizing complex computational workflows and chemical reaction pathways.

Conclusion

Quantum chemical calculations have fundamentally advanced our understanding of this compound as a functional electrolyte additive. Computational studies have confirmed that TMSP possesses a lower oxidation potential than standard carbonate solvents, enabling it to form a protective CEI that enhances battery performance and cycle life.[2][5] Furthermore, these calculations have elucidated the primary mechanism for neutralizing harmful HF, proceeding via a thermodynamically favorable O-Si bond cleavage pathway.[3][4] The strong affinity of TMSP for lithium ions also points to its significant role in the formation and composition of the SEI layer on the anode.[6] The protocols and data presented in this guide serve as a valuable resource for the continued computational investigation and rational design of next-generation battery electrolyte additives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Why is this compound effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 5. Computational screening of phosphite derivatives as high-performance additives in high-voltage Li-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28268G [pubs.rsc.org]

- 6. datapdf.com [datapdf.com]

- 7. benchchem.com [benchchem.com]

- 8. comporgchem.com [comporgchem.com]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. Computational Chemistry Highlights: More examples of structure determination with computed NMR chemical shifts [compchemhighlights.org]

- 11. nmr.oxinst.com [nmr.oxinst.com]

Commercial sources and purity grades of Tris(trimethylsilyl) phosphite

An In-depth Technical Guide to Tris(trimethylsilyl) phosphite (B83602): Commercial Sources, Purity, and Applications

Introduction

Tris(trimethylsilyl) phosphite (TMSPi), with the chemical formula P(OSi(CH₃)₃)₃, is a versatile organophosphorus compound and a key reagent in a variety of advanced chemical applications. Its unique reactivity makes it an indispensable tool in organic synthesis, particularly for the mild and efficient formation of phosphonates through the Arbuzov reaction.[1] Beyond synthetic chemistry, TMSPi has garnered significant attention in materials science, especially as a high-performance electrolyte additive in lithium-ion batteries.[2][3] In this role, it enhances battery performance and longevity by stabilizing the electrode-electrolyte interfaces.[2][3][4] This technical guide provides a comprehensive overview of the commercial availability of this compound, its various purity grades, and detailed experimental protocols for its synthesis and application.

Commercial Availability and Purity Grades

This compound is commercially available from several major chemical suppliers, catering to a wide range of needs from research and development to industrial-scale production. The purity of the commercially available product varies, with grades typically determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Higher purity grades are crucial for applications where contaminants could lead to undesirable side reactions or negatively impact performance, such as in sensitive catalytic systems or high-performance batteries.

The following table summarizes the offerings from various commercial suppliers.

| Supplier | Purity Grade | Analytical Method | CAS Number | Molecular Formula |

| Sigma-Aldrich | ≥95.0% | GC | 1795-31-9 | C₉H₂₇O₃PSi₃ |

| TCI America | >95.0% | NMR | 1795-31-9 | C₉H₂₇O₃PSi₃ |

| Thermo Scientific | 92% | GC | 1795-31-9 | C₉H₂₇O₃PSi₃ |

| MSE Supplies | 95% | Not Specified | 1795-31-9 | C₉H₂₇O₃PSi₃ |

| Georganics | High Purity | Not Specified | 1795-31-9 | C₉H₂₇O₃PSi₃ |

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[5] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 298.54 g/mol |

| Boiling Point | 78-81 °C at 8 mmHg |

| Density | 0.893 g/mL at 25 °C |

| Refractive Index | n20/D 1.409 |

| Form | Liquid |

Experimental Protocols

Synthesis of High-Purity this compound

High-purity this compound can be synthesized through various methods. One common laboratory-scale synthesis involves the silylation of phosphorous acid. A patented method capable of producing purities up to 99.8% involves the reaction of an alkali metal silicon alkoxide with a phosphorus halide.[6][7][8]

Method 1: Silylation of Phosphorous Acid [9]

-

Reactant Preparation : Anhydrous phosphorous acid is prepared by repeated azeotropic evaporation of its solution in THF with dry benzene.

-

Silylation Reaction : The dried phosphorous acid is reacted with an excess of chlorotrimethylsilane (B32843) and an excess of triethylamine (B128534) in a suitable solvent such as dimethoxyethane, toluene, or a mixture of Et₂O-THF.

-

Workup : The solvent is evaporated, and the resulting residue, which contains a mixture of this compound and bis(trimethylsilyl) phosphonate, is subjected to further purification.

-

Purification : The residue is heated with sodium metal at 140°C for 13-22 hours, followed by vacuum distillation (75°C at 20 mmHg) to yield pure this compound.[9]

Method 2: From Alkali Metal Silicon Alkoxide and Phosphorus Halide [8]

-

Reaction Setup : An alkane or ether solvent (e.g., tetrahydrofuran) is chosen.

-

Reactant Addition : An alkali metal silicon alkoxide (e.g., potassium trimethylsilanolate) and a phosphorus halide (e.g., phosphorus trichloride) are added to the solvent in a 1:1 molar ratio with vigorous stirring.[8]

-

Inorganic Salt Removal : The resulting inorganic salt (e.g., KCl) is removed by filtration.

-

Purification : The filtrate is subjected to reduced pressure distillation at 90°C/20 mmHg to obtain the final product with a purity that can exceed 99.6%.[8]

Application as an Electrolyte Additive in Lithium-Ion Batteries

This compound is a multifunctional electrolyte additive that improves the performance and lifespan of lithium-ion batteries, particularly those with high-nickel cathodes like NMC811 and silicon-graphite anodes.[2] It functions by scavenging harmful hydrofluoric acid (HF) and forming a stable protective layer on both the cathode (Cathode Electrolyte Interphase - CEI) and the anode (Solid Electrolyte Interphase - SEI).[3][10]

Experimental Protocol for Evaluating TMSPi in a Li-ion Battery

-

Electrolyte Preparation : A baseline electrolyte, typically 1.0 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC), is prepared. The test electrolyte is prepared by adding a specific weight percentage (e.g., 2 wt%) of this compound to the baseline electrolyte.[2]

-

Cell Assembly : Coin cells (e.g., NMC811/Li or NMC811/Si-Gr) are assembled in an argon-filled glovebox.

-

Electrochemical Cycling : The cells are subjected to galvanostatic charge-discharge cycling at a specific C-rate (e.g., 0.1C) between defined voltage limits (e.g., 3.0 and 4.5 V).[2]

-

Performance Analysis : The cycling performance, Coulombic efficiency, and capacity retention are monitored over numerous cycles to evaluate the effect of the TMSPi additive.

-

Interphase Characterization : Post-cycling analysis of the electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) can be performed to characterize the composition and morphology of the SEI and CEI layers formed.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its mechanism of action as a battery electrolyte additive.

Caption: Synthesis workflow for high-purity this compound.

References

- 1. This compound, 95% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. diva-portal.org [diva-portal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. electrochemsci.org [electrochemsci.org]

- 5. 428520250 [thermofisher.com]

- 6. Preparation method of tris(trimethylsilyl)phosphite | Semantic Scholar [semanticscholar.org]

- 7. CN106046046A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]

- 8. CN104860986A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]

- 9. TRIS(TRIMETHYLSILYL)PHOSPHITE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tris(trimethylsilyl) phosphite for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Versatile Organophosphorus Reagent

Tris(trimethylsilyl) phosphite (B83602), identified by the CAS number 1795-31-9 , is a versatile organophosphorus compound with the molecular formula C₉H₂₇O₃PSi₃.[1][2] Its unique structure, featuring a central phosphorus atom bonded to three trimethylsilyloxy groups, imparts valuable reactivity that has found applications in diverse fields, from organic synthesis to materials science.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility for professionals in research and development.

Molecular Structure and Properties

Tris(trimethylsilyl) phosphite is a clear, colorless liquid that is sensitive to air and moisture.[2] Its structure and key properties are summarized below.

Molecular Structure:

-

Chemical Name: this compound[2]

-

Synonyms: Phosphorous acid tris(trimethylsilyl) ester, Trimethylsilanol phosphite, Tris(trimethylsilyloxy)phosphine[1]

-

SMILES: C--INVALID-LINK--(C)OP(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[1]

-

InChI Key: VMZOBROUFBEGAR-UHFFFAOYSA-N[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Physical State | Liquid | [4] |

| Appearance | Clear, colorless | [2] |

| Boiling Point | 78-81 °C / 8 mmHg | [2][4] |

| Density | 0.893 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.409 | [2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| ¹H NMR (CDCl₃) | δ ~0.2 ppm (s, 27H) | [1][5] |

| ¹³C NMR (CDCl₃) | δ ~1.0 ppm | [1][5] |

| ³¹P NMR (CDCl₃) | δ ~118 ppm | [3] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two detailed experimental protocols.

Experimental Protocol 1: Synthesis from Phosphorous Acid and Hexamethyldisilazane (B44280)

This procedure offers a direct route to this compound, avoiding the use of chlorinated reagents.

Materials:

-

Phosphorous acid (H₃PO₃)

-

Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)

-

Sodium metal (Na)

-

Anhydrous reaction vessel with a reflux condenser and stirring mechanism

Procedure:

-

In a suitable reaction vessel, charge 3,000 g (35.84 mol) of phosphorous acid.[6]

-

While stirring, slowly add 11.65 L (53.78 mol) of hexamethyldisilazane dropwise over 5 hours.[6]

-

After the addition is complete, heat the mixture to reflux at 125 °C for 3 hours.[6]

-

Cool the reaction mixture slightly and then slowly add 245 g (10.76 mol) of sodium metal.[6]

-

Heat the mixture to reflux at 145 °C for 10 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Purify the product by fractional distillation to yield this compound. The expected yield is approximately 73%.[6]

Experimental Protocol 2: Synthesis from an Alkali Metal Silanoxide and Phosphorus Halide

This method provides a high-purity product through the reaction of a pre-formed silanoxide with a phosphorus halide.

Materials:

-

Alkali metal trimethylsilanoxide (e.g., potassium trimethylsilanoxide)

-

Phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃)

-

Anhydrous alkane or ether solvent (e.g., tetrahydrofuran (B95107) (THF), cyclohexane)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

In a dry, inert-atmosphere reaction vessel, prepare a solution of the chosen anhydrous solvent.

-

Add the alkali metal trimethylsilanoxide and the phosphorus halide to the solvent in a 1:1 molar ratio, with vigorous stirring.

-

The reaction is typically rapid and exothermic. Maintain control over the reaction temperature as needed.

-

After the reaction is complete, the inorganic salt byproduct (e.g., KCl) will precipitate. Remove the salt by filtration under an inert atmosphere.

-

The filtrate, containing the crude product, is then subjected to vacuum distillation. Collect the fraction at approximately 90 °C / 20 mmHg to obtain the purified this compound. Purity of >99.6% can be achieved with this method.

Applications in Research and Development

This compound is a valuable reagent in both synthetic chemistry and materials science.

Advanced Intermediate in Organic Synthesis

This compound is a key precursor for the synthesis of various phosphonate-containing compounds, which are of significant interest in drug discovery and development due to their ability to act as mimics of phosphates or carboxylates.[7] It is particularly useful in the Michaelis-Arbuzov and Pudovik reactions.

The Michaelis-Arbuzov Reaction: This reaction is a cornerstone for the formation of carbon-phosphorus bonds.[8] When this compound is reacted with an alkyl halide, it forms a silyl (B83357) phosphonate (B1237965) ester. A notable feature of the silyl-Arbuzov reaction is the reversed reactivity order of alkyl halides (RCl > RBr > RI) compared to the classic reaction with trialkyl phosphites.[9]

The Pudovik Reaction: This reaction involves the addition of a hydrophosphoryl compound across a carbon-heteroatom double bond, such as an aldehyde or imine, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[6] this compound can be used as a precursor to the reactive silyl phosphite species in this transformation.

Below is a representative experimental protocol for a Pudovik-type reaction.

This protocol outlines a general procedure for the base-catalyzed addition of a phosphite to an aldehyde.[7]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Dialkyl phosphite (can be generated in situ from this compound and an alcohol)

-

Base catalyst (e.g., triethylamine)

-

Anhydrous solvent (e.g., acetone, diethyl ether)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the phosphite source (1.0 mmol) in a minimal amount of anhydrous solvent.[7]

-

Add the base catalyst (e.g., 10 mol% triethylamine).[7]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[7]

-

Upon completion, cool the mixture to room temperature.

-

Induce crystallization or precipitation of the product, for example, by adding a non-polar solvent like n-pentane and cooling in an ice bath.[7]

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.[7]

High-Performance Electrolyte Additive for Lithium-Ion Batteries

A significant application of this compound is as a functional additive in the electrolytes of lithium-ion batteries. It enhances battery performance and longevity through a dual-action mechanism:

-

HF Scavenging: Lithium hexafluorophosphate (B91526) (LiPF₆), a common electrolyte salt, can hydrolyze in the presence of trace amounts of water to produce hydrofluoric acid (HF). HF is highly corrosive to the battery's cathode, leading to the dissolution of transition metals and a decline in performance. This compound effectively scavenges HF, converting it into less harmful species.

-

Solid Electrolyte Interphase (SEI) Formation: this compound contributes to the formation of a stable and protective solid electrolyte interphase (SEI) on the surface of the electrodes, particularly the graphite (B72142) anode.[1] This SEI layer is crucial for preventing the continuous decomposition of the electrolyte and ensuring the reversible cycling of lithium ions.[1] The TMSP-derived SEI layer has been shown to improve the interfacial stability of the graphite anode, leading to high capacity retention and Coulombic efficiency.[1]

Safety and Handling

This compound is a combustible liquid and causes skin and serious eye irritation.[4] It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, alcohols, and oxidizing agents.

This technical guide provides a detailed overview of this compound, highlighting its properties, synthesis, and key applications for professionals in the chemical and pharmaceutical sciences. Its versatility as a synthetic intermediate and its effectiveness as a performance-enhancing additive in energy storage technologies underscore its importance in modern chemical research and development.

References

- 1. This compound | C9H27O3PSi3 | CID 137213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. Tris(trimethylsilyl)phosphate(10497-05-9) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tris(trimethylsilyl) phosphite as an Electrolyte Additive in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tris(trimethylsilyl) phosphite (B83602) (TMSP) as a functional electrolyte additive in lithium-ion batteries (LIBs). The information compiled is intended to guide researchers in leveraging TMSP to enhance battery performance, stability, and safety.

Introduction

Tris(trimethylsilyl) phosphite (TMSP), with the chemical formula C9H27O3PSi3, is a versatile electrolyte additive that has demonstrated significant potential in improving the electrochemical performance of lithium-ion batteries.[1][2][3] Its primary functions include the formation of stable protective films on both the anode and cathode surfaces, as well as scavenging detrimental species within the electrolyte. These attributes make it a particularly effective additive for high-voltage LIBs and next-generation battery chemistries involving silicon-based anodes.[1][2][4]

Mechanism of Action

The beneficial effects of TMSP stem from its unique electrochemical properties and reactivity. It is more readily oxidized than conventional carbonate electrolyte solvents, allowing it to sacrificially decompose and form a protective cathode electrolyte interphase (CEI).[1][2][5] On the anode side, TMSP contributes to the formation of a stable solid electrolyte interphase (SEI).[6][7]

Key functions of TMSP:

-